molecular formula C12H11NO B8099557 (2-(Pyridin-4-yl)phenyl)methanol CAS No. 148471-65-2

(2-(Pyridin-4-yl)phenyl)methanol

Cat. No.: B8099557
CAS No.: 148471-65-2
M. Wt: 185.22 g/mol
InChI Key: KAEJKZZPHZFUGJ-UHFFFAOYSA-N
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Description

(2-(Pyridin-4-yl)phenyl)methanol is an organic compound that features a phenyl ring substituted with a pyridine ring at the 4-position and a methanol group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyridin-4-yl)phenyl)methanol typically involves the reaction of 2-bromobenzyl alcohol with 4-pyridylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-(Pyridin-4-yl)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-(Pyridin-4-yl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2-(Pyridin-4-yl)phenyl)methanol involves its interaction with specific molecular targets. For instance, it can act as a ligand for metal ions, forming coordination complexes that exhibit unique chemical and biological properties. The methanol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Pyridin-4-yl)phenyl)methanol is unique due to the specific positioning of the pyridine and methanol groups, which confer distinct chemical reactivity and biological activity. The presence of both aromatic rings and the hydroxyl group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(2-pyridin-4-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEJKZZPHZFUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566033
Record name [2-(Pyridin-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148471-65-2
Record name [2-(Pyridin-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-pyridin-4-yl-benzaldehyde was treated with NaBH4 according to the method of Example 119A to provide the title compound. MS (ESI+) m/z 185 (M+H)+;
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Synthesis routes and methods II

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